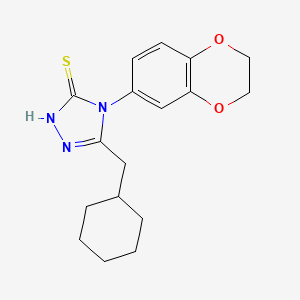![molecular formula C23H15BrN2OS B4728639 4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4728639.png)
4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide
Übersicht
Beschreibung
4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. This compound has also been found to inhibit the activity of topoisomerases, enzymes that are involved in the replication and transcription of DNA.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential applications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound also exhibits low toxicity and high selectivity towards cancer cells, which reduces the risk of adverse effects. However, one of the main limitations of this compound is its poor solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide, including the development of new synthetic methods to improve the yield and purity of the compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. This compound can also be explored for its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. This compound has also been explored for its potential applications in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
In material science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and liquid crystals. This compound has also been explored for its potential applications in analytical chemistry, as it can be used as a fluorescent probe for the detection of various analytes.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2OS/c24-18-8-5-14(6-9-18)22(27)26-23-25-21(13-28-23)16-7-10-20-17(12-16)11-15-3-1-2-4-19(15)20/h1-10,12-13H,11H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEYWUCYVFVCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4728571.png)
![2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4728573.png)
![1-{2-[(2-furylmethyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4728592.png)

![ethyl 2-[(4-chloro-3-nitrobenzoyl)(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4728609.png)
![3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4728622.png)
![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4728627.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4728642.png)

![2-chloro-3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4728654.png)

![2-chloro-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4728661.png)